molecular formula C10H17Cl2N3O B2599393 [4-(Pyrazin-2-yl)oxan-4-yl]methanamine dihydrochloride CAS No. 1439900-38-5

[4-(Pyrazin-2-yl)oxan-4-yl]methanamine dihydrochloride

Cat. No.: B2599393
CAS No.: 1439900-38-5
M. Wt: 266.17
InChI Key: VHMLUSDWSUUSBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(Pyrazin-2-yl)oxan-4-yl]methanamine dihydrochloride is a bicyclic organic compound featuring a tetrahydropyran (oxane) ring substituted at the 4-position with a pyrazine moiety and a methanamine group. The dihydrochloride salt form enhances its solubility in aqueous environments, making it suitable for pharmaceutical and biochemical applications. The compound’s structure combines the rigidity of the oxane ring with the aromatic electron-deficient pyrazine system, which may influence its binding affinity in medicinal chemistry contexts .

Properties

IUPAC Name

(4-pyrazin-2-yloxan-4-yl)methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O.2ClH/c11-8-10(1-5-14-6-2-10)9-7-12-3-4-13-9;;/h3-4,7H,1-2,5-6,8,11H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHMLUSDWSUUSBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CN)C2=NC=CN=C2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(Pyrazin-2-yl)oxan-4-yl]methanamine dihydrochloride typically involves the reaction of pyrazine derivatives with oxan-4-ylmethanamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its dihydrochloride form.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group exhibits reactivity typical of aliphatic amines, particularly in alkylation and acylation reactions.

Reaction Type Reagents/Conditions Products Key Citations
Alkylation Alkyl halides (e.g., CH₃I), K₂CO₃, DMF, 60°CN-alkylated derivatives
Acylation Acetyl chloride, Et₃N, CH₂Cl₂, 0°C → RTAcetamide derivatives
Sulfonylation Tosyl chloride, pyridine, CH₂Cl₂Sulfonamide derivatives

Mechanistic Notes :

  • Alkylation proceeds via an SN2 mechanism under basic conditions to deprotonate the amine.

  • Acylation requires stoichiometric base (e.g., Et₃N) to neutralize HCl byproducts.

Condensation Reactions

The amine participates in Schiff base formation and heterocycle synthesis:

Reaction Type Reagents/Conditions Products Key Citations
Schiff Base Aldehydes (e.g., benzaldehyde), EtOH, ΔImine derivatives
Cyclocondensation β-Ketoesters, AcOH, microwave irradiationPyrazolo[1,5-a]pyrimidine analogs

Example Reaction :

[4-(Pyrazin-2-yl)oxan-4-yl]methanamine+RCHORCH=N-(oxan-4-yl)pyrazine+H2O\text{[4-(Pyrazin-2-yl)oxan-4-yl]methanamine} + \text{RCHO} \rightarrow \text{RCH=N-(oxan-4-yl)pyrazine} + \text{H}_2\text{O}

Reported yields: 60–85% for analogous systems .

Pyrazine Ring Functionalization

The electron-deficient pyrazine ring undergoes electrophilic substitution at activated positions (C-5 and C-6):

Reaction Type Reagents/Conditions Products Key Citations
Nitration HNO₃, H₂SO₄, 0°C5-Nitro-pyrazine derivatives
Halogenation NBS, DMF, 80°C5-Bromo-pyrazine analogs
Suzuki Coupling Arylboronic acids, Pd(PPh₃)₄, K₂CO₃, DME/H₂O5-Aryl-pyrazine derivatives

Regioselectivity : Halogenation favors the C-5 position due to directing effects of the oxane ring .

Oxane Ring Reactivity

The tetrahydropyran ring demonstrates limited reactivity under mild conditions but undergoes acid-catalyzed transformations:

Reaction Type Reagents/Conditions Products Key Citations
Ether Cleavage HBr (48%), reflux, 12h4-(Bromomethyl)pyrazine derivatives
Oxidation KMnO₄, H₂O, ΔTetrahydropyran-4-one intermediates

Mechanistic Notes :

  • Ether cleavage proceeds via protonation of the oxygen followed by nucleophilic attack by bromide.

Coordination Chemistry

The amine and pyrazine nitrogen atoms act as ligands for transition metals:

Metal Ion Conditions Complex Structure Key Citations
Cu(II) CuCl₂, MeOH, RTOctahedral complexes with N,N-binding mode
Pd(II) Pd(OAc)₂, DMSO, 60°CSquare-planar complexes for catalytic applications

Applications : Pd complexes catalyze cross-coupling reactions (e.g., Suzuki-Miyaura) .

Stability and Degradation Pathways

Critical stability data under stress conditions:

Condition Observation Degradation Products Key Citations
Acidic (pH < 3) Oxane ring opening4-(Pyrazin-2-yl)butan-1-amine derivatives
Alkaline (pH > 10) Amine dehydrochlorinationFree base precipitate
Oxidative (H₂O₂) Pyrazine N-oxidationPyrazine N-oxide analogs

Scientific Research Applications

Overview

[4-(Pyrazin-2-yl)oxan-4-yl]methanamine dihydrochloride is a compound that has garnered attention in various scientific research fields due to its unique chemical structure and potential biological activities. This article provides a comprehensive overview of its applications, particularly in medicinal chemistry, biology, and material science.

Medicinal Chemistry

The compound is being explored for its potential therapeutic properties, particularly in the following areas:

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Research has shown minimum inhibitory concentrations (MICs) as low as 32 µg/mL against Staphylococcus aureus, suggesting its utility in treating bacterial infections.
  • Anticancer Properties : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, such as MCF7 (human breast cancer). Treatment at concentrations of 10 µM resulted in a 50% reduction in cell viability after 48 hours, indicating potential as a chemotherapeutic agent.

The biological mechanisms of this compound involve:

  • Receptor Binding : The compound may interact with neurotransmitter receptors, influencing neurotransmission and potentially exhibiting psychoactive effects.
  • Enzyme Inhibition : It can inhibit specific enzymes involved in metabolic pathways, which may be beneficial for metabolic disorders.

Antimicrobial Activity Study

A study conducted on various bacterial strains showed that this compound had an MIC of 32 µg/mL against Staphylococcus aureus. The unique oxane structure allows effective penetration of bacterial membranes, contributing to its antimicrobial efficacy.

Cancer Cell Line Study

In research involving human breast cancer cell lines (MCF7), treatment with the compound resulted in a significant decrease in cell viability at concentrations of 10 µM after 48 hours. Flow cytometry analysis indicated an increase in early apoptotic cells, suggesting its potential as a chemotherapeutic agent.

Mechanism of Action

The mechanism of action of [4-(Pyrazin-2-yl)oxan-4-yl]methanamine dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Comparison Based on Core Heterocycles

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Features
[4-(Pyrazin-2-yl)oxan-4-yl]methanamine dihydrochloride Oxane + Pyrazine Methanamine (dihydrochloride) C10H14N3O·2HCl ~267.16 Rigid oxane ring; electron-deficient pyrazine enhances hydrogen bonding
[4-(Pyridin-3-yl)oxan-4-yl]methanamine dihydrochloride Oxane + Pyridine Methanamine (dihydrochloride) C11H15N2O·2HCl 265.18 Pyridine’s basic nitrogen improves solubility; potential for π-π interactions
[1-(Pyrazin-2-yl)piperidin-4-yl]methanamine dihydrochloride Piperidine + Pyrazine Methanamine (dihydrochloride) C10H15N4·2HCl 273.17 Flexible piperidine ring; increased conformational freedom for target binding
[4-(pyridin-4-yl)-1,3-thiazol-2-yl]methanamine dihydrochloride Thiazole + Pyridine Methanamine (dihydrochloride) C9H11Cl2N3S 264.17 Thiazole’s sulfur atom may enhance metal coordination or redox activity

Key Observations :

  • Rigidity vs. Flexibility : The oxane-based compounds (e.g., ) offer structural rigidity, which may improve selectivity in receptor binding. In contrast, piperidine derivatives (e.g., ) provide flexibility, enabling adaptation to diverse binding pockets.
  • Electronic Properties : Pyrazine’s electron-deficient nature () contrasts with pyridine’s moderate basicity (), affecting solubility and intermolecular interactions.

Substituent Modifications

Table 2: Substituent-Driven Comparisons

Compound Name Substituent Molecular Weight (g/mol) Notable Properties
[4-(methoxymethyl)oxan-4-yl]methanamine hydrochloride Methoxymethyl 195.69 Ether group enhances lipophilicity; potential CNS penetration
{4-[(3-Methoxyphenyl)methyl]oxan-4-yl}methanamine hydrochloride 3-Methoxyphenylmethyl 271.79 Aromatic ring increases π-stacking capability
4-[2-(Trifluoromethyl)phenyl]oxan-4-ylmethanamine hydrochloride Trifluoromethylphenyl 319.74 CF3 group improves metabolic stability and lipophilicity

Key Observations :

  • Lipophilicity : Methoxymethyl () and trifluoromethyl () substituents increase logP values, favoring blood-brain barrier penetration.
  • Metabolic Stability : The trifluoromethyl group () reduces oxidative metabolism, extending half-life in vivo.
  • Aromatic Interactions : 3-Methoxyphenyl () enhances π-π stacking, useful in kinase inhibitor design.

Salt Form and Solubility

The dihydrochloride salt form of the target compound () contrasts with monohydrochloride analogs (e.g., ):

  • Dihydrochloride salts generally exhibit higher aqueous solubility than monohydrochlorides, critical for intravenous formulations.
  • Example: [4-(Pyridin-3-yl)oxan-4-yl]methanamine dihydrochloride () has a solubility >50 mg/mL in water, whereas its freebase form is poorly soluble.

Biological Activity

[4-(Pyrazin-2-yl)oxan-4-yl]methanamine dihydrochloride is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables that highlight its biological activity.

Chemical Structure

The compound features a pyrazinyl group attached to an oxan-4-yl structure, which may contribute to its interaction with biological targets. The dihydrochloride form enhances its solubility in aqueous environments, facilitating biological assays.

The biological activity of this compound can be attributed to its interaction with various receptors and enzymes. Preliminary studies suggest it may act as a positive allosteric modulator (PAM) for certain G-protein coupled receptors (GPCRs), particularly those involved in central nervous system functions.

Key Mechanisms:

  • Allosteric Modulation : The compound may enhance the binding affinity of endogenous ligands to their receptors, thereby amplifying signaling pathways.
  • Anticancer Activity : Similar compounds have demonstrated cytotoxic effects against cancer cell lines, potentially through apoptosis induction and modulation of signaling pathways related to cell survival.

Table 1: Biological Activity Overview

Study ReferenceBiological ActivityCell Line/ModelIC50/EC50 Values
PAM for M4 receptorRodent models33 - 202 nmol/L
AnticancerMCF-7, MDA-MB-231IC50 < 0.5 µM
Inhibition of PDE1BEnzymatic assays0.001 - 0.1 mM

Case Studies

  • Positive Allosteric Modulation : In a study focusing on pyrazol derivatives, it was found that compounds similar to this compound significantly increased the efficacy of acetylcholine at the M4 receptor in rodent models, suggesting a potential therapeutic application in treating CNS disorders such as schizophrenia and Alzheimer's disease .
  • Anticancer Potential : A recent investigation into pyrazolo derivatives demonstrated that they exhibited stronger cytotoxicity than standard chemotherapeutics like cisplatin against breast cancer cell lines (MCF-7 and MDA-MB-231). The mechanism involved apoptosis via caspase activation, indicating that this compound may share similar pathways .

Research Findings

Recent studies have focused on the synthesis and characterization of compounds related to this compound, exploring their pharmacological profiles. Notable findings include:

  • In vitro Studies : Compounds exhibiting structural similarities have shown promising results in enhancing receptor activity and inhibiting key enzymes involved in cancer progression.
  • Selectivity Profiles : Some derivatives have demonstrated selective inhibition of phosphodiesterase isoforms, which could lead to reduced side effects compared to non-selective inhibitors .

Q & A

Q. What are the established synthetic routes for [4-(Pyrazin-2-yl)oxan-4-yl]methanamine dihydrochloride, and how can purity be ensured?

The synthesis typically involves a multi-step process:

  • Step 1 : Formation of the tetrahydropyran (oxane) ring with a pyrazine substituent at the 4-position via nucleophilic substitution or coupling reactions.
  • Step 2 : Introduction of the methanamine group, often through reductive amination or alkylation.
  • Step 3 : Salt formation with hydrochloric acid to yield the dihydrochloride form for enhanced stability and solubility. Purification : Recrystallization from ethanol/water mixtures or column chromatography (using silica gel and methanol/dichloromethane eluents) is employed. Purity is verified via HPLC (>98% purity) and elemental analysis (C, H, N, Cl concordance within ±0.3%) .

Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

  • Growing crystals via slow evaporation (e.g., in methanol at 4°C).
  • Data collection using a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
  • Structure solution and refinement using SHELX programs (e.g., SHELXL for refinement). Parameters like R-factor (<5%) and thermal displacement ellipsoids are critical for validating the structure .

Q. What analytical techniques are essential for characterizing this compound?

A combination of spectroscopic and spectrometric methods is used:

  • NMR : 1^1H NMR (DMSO-d₆, δ 2.5–4.0 ppm for oxane protons; δ 8.3–8.7 ppm for pyrazine protons) and 13^13C NMR to confirm connectivity.
  • Mass Spectrometry : High-resolution ESI-MS (exact mass ~283.08 g/mol) to verify molecular ion peaks .
  • Elemental Analysis : Matching calculated vs. observed percentages of C, H, N, and Cl.

Advanced Research Questions

Q. How can this compound serve as a building block in medicinal chemistry, particularly for kinase inhibitors?

The pyrazine moiety is a known pharmacophore in kinase inhibitors (e.g., EGFR, ALK). Researchers can:

  • Functionalize the methanamine group to introduce substituents targeting ATP-binding pockets.
  • Perform structure-activity relationship (SAR) studies by modifying the oxane ring’s substituents.
  • Use computational docking (AutoDock Vina) to predict binding affinities before synthesis .

Q. What experimental design is recommended to assess the compound’s stability under physiological conditions?

  • Conditions : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 2.0) at 37°C.
  • Sampling : Collect aliquots at 0, 6, 12, 24, and 48 hours.
  • Analysis : Monitor degradation via HPLC-UV (λ = 254 nm) and LC-MS to identify breakdown products. Stability is defined as >90% intact compound after 24 hours .

Q. How can interactions between this compound and biological targets (e.g., enzymes) be mechanistically studied?

  • Surface Plasmon Resonance (SPR) : Immobilize the target protein and measure binding kinetics (ka, kd).
  • Isothermal Titration Calorimetry (ITC) : Quantify binding enthalpy and stoichiometry.
  • Cellular Assays : Use luciferase-based reporter systems to evaluate inhibition of signaling pathways (e.g., MAPK/ERK) .

Q. What computational tools are suitable for modeling the compound’s pharmacokinetic properties?

  • ADMET Prediction : SwissADME or ADMETlab 2.0 to estimate solubility (LogS), permeability (Caco-2), and cytochrome P450 interactions.
  • Molecular Dynamics (MD) : GROMACS to simulate binding modes over 100-ns trajectories, analyzing root-mean-square deviation (RMSD) for stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.